Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
This compound has been synthesized via Hantzsch condensation reaction of p-methoxybenzaldehyde, methyl acetoacetate and p-toluidine promoted by microwave irradiation (MWI) in the presence of iodine under solvent-free conditions .Scientific Research Applications
Enantioselectivity and Hydrolysis : A study explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine derivatives. Derivatives with spacers containing a hydrolyzable group were prepared to assess their hydrolysis by the enzyme, indicating the potential use of these compounds in stereoselective synthesis (Sobolev et al., 2002).
Crystal Structures and Pharmacological Activity : Research has been conducted on the crystal structures of various dihydropyridine derivatives, including the 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate skeleton, to understand their potential as calcium channel antagonists. The studies explore the correlation between molecular structure and pharmacological activity, which is crucial for drug design (Jasinski et al., 2013).
Vasodilating Activities : Synthesis and testing of asymmetric 1,4-dihydropyridine derivatives have been performed to evaluate their effects on vascular smooth muscles. Some compounds showed potent vasodilating activities, indicating their potential in the development of treatments for conditions like hypertension (Suh et al., 1990).
Synthesis Methods : Studies have been conducted on the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, including methods like Hantzsch condensation reaction under microwave irradiation in solvent-free conditions. These methodologies are significant for efficient and environmentally friendly production of these compounds (Zhang et al., 2009).
Anticancer Activity : Green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry has been explored. These compounds were evaluated for anticancer activity, demonstrating the potential of 1,4-dihydropyridine derivatives in developing new therapeutic agents (Gomha et al., 2020).
Mechanism of Action
Target of Action
Similar compounds like butylated hydroxytoluene (bht) have been shown to inhibit lipid peroxidation .
Mode of Action
It’s worth noting that compounds like bht have been reported to induce dna strand breaks and internucleosomal dna fragmentation, a characteristic of apoptosis .
Biochemical Pathways
Related compounds like bht have been shown to affect pathways related to lipid peroxidation and dna fragmentation .
Result of Action
Related compounds like bht have been reported to cause lung injury and promote tumors in mice .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGAPTWYPKOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973175 | |
Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-48-4, 5760-40-7 | |
Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73257-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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